molecular formula C13H22Cl2N2O B1524204 1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride CAS No. 1263377-94-1

1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride

Cat. No. B1524204
M. Wt: 293.23 g/mol
InChI Key: QAVKWCSOEZSZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride (1-BMP-4-DHC) is a synthetic compound that has found multiple applications in the fields of medicinal chemistry, biochemistry, and physiology. It is a derivative of piperidine, a six-membered heterocyclic compound, and belongs to the class of amines. 1-BMP-4-DHC has a wide range of biological activities, including inhibition of acetylcholine esterase, and has been used as a research tool for studying the effects of piperidine derivatives on various biochemical and physiological processes.

Scientific Research Applications

Serotonin 4 Receptor Agonist for Gastrointestinal Motility

1-Benzyl-3-methoxy-piperidin-4-ylamine derivatives have been explored for their potential as serotonin 4 (5-HT4) receptor agonists, which can play a significant role in enhancing gastrointestinal motility. Research has shown that certain benzamide derivatives bearing modifications at the piperidine ring exhibit favorable pharmacological profiles, making them candidates for addressing gastrointestinal motility disorders. These compounds have been tested for their ability to contract isolated guinea-pig ascending colon, indicating their efficacy in promoting gastrointestinal movement. Although challenges such as low oral bioavailability due to poor intestinal absorption rates have been encountered, modifications to the chemical structure have led to improvements in absorption rates and pharmacological profiles (Sonda et al., 2003).

Antimicrobial Activity

1-Benzyl-3-methoxy-piperidin-4-ylamine derivatives have also been investigated for their antimicrobial properties. Studies involving the synthesis of new pyridine derivatives and their subsequent testing against various bacterial and fungal strains have revealed that these compounds exhibit variable and modest antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, although the specific activity varies significantly across different synthesized compounds (Patel et al., 2011).

Antioxidant and Antimicrobial Potential

Moreover, novel derivatives of 1-Benzyl-3-methoxy-piperidin-4-ylamine have been synthesized and assessed for their antioxidant and antimicrobial potential. These studies have uncovered compounds within this class that exhibit promising antioxidant activity, alongside persuasive antibacterial and antifungal effects against specific strains. This opens avenues for further research into the therapeutic applications of these compounds in managing oxidative stress and microbial infections (Harini et al., 2014).

Anti-acetylcholinesterase Activity

Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has highlighted their potential anti-acetylcholinesterase (anti-AChE) activity. These compounds have been synthesized and evaluated, with modifications to the benzamide moiety significantly enhancing their activity. The findings from these studies are particularly relevant for the development of antidementia agents, demonstrating the potential of 1-Benzyl-3-methoxy-piperidin-4-ylamine derivatives in the treatment of conditions such as Alzheimer's disease (Sugimoto et al., 1990).

properties

IUPAC Name

1-benzyl-3-methoxypiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c1-16-13-10-15(8-7-12(13)14)9-11-5-3-2-4-6-11;;/h2-6,12-13H,7-10,14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVKWCSOEZSZLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1N)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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